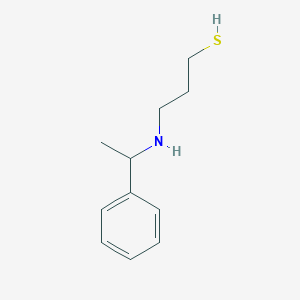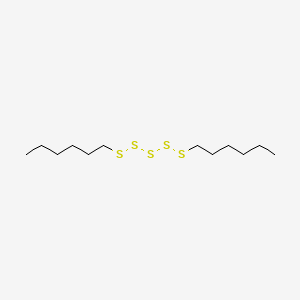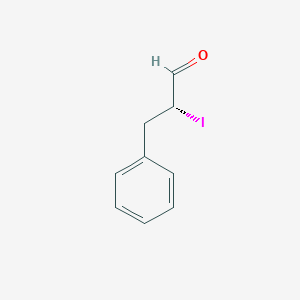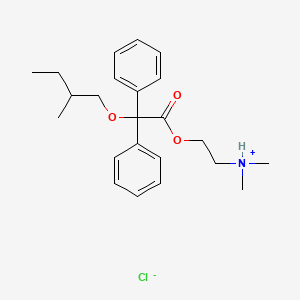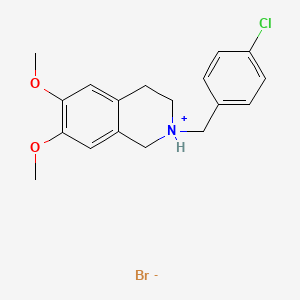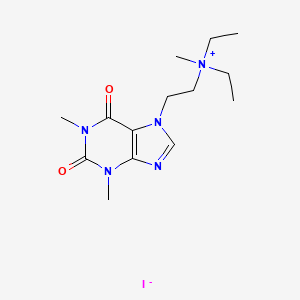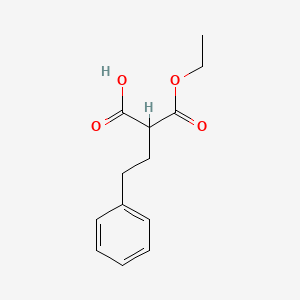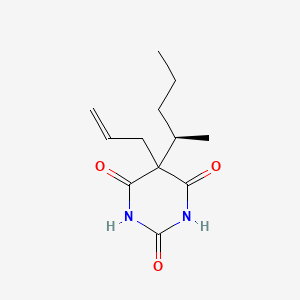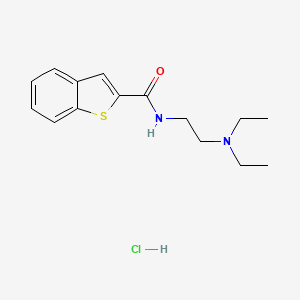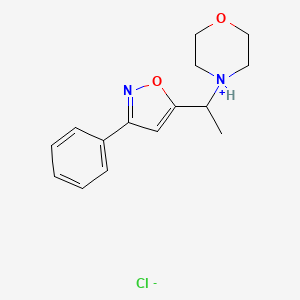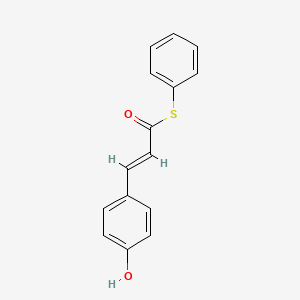
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a prop-2-enethioate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxycinnamic acid with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate ester, which then undergoes a nucleophilic substitution to yield the desired thioester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl and hydroxyphenyl groups.
Wissenschaftliche Forschungsanwendungen
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of thioester chemistry and reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but lacks the thioester group.
4-Hydroxyphenylacetate: Contains a hydroxyphenyl group but differs in the acyl moiety.
4-Hydroxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a thioester.
Uniqueness
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a phenyl and a hydroxyphenyl group connected through a thioester linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C15H12O2S |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
S-phenyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H/b11-8+ |
InChI-Schlüssel |
VLUIGAOFASAWIQ-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


